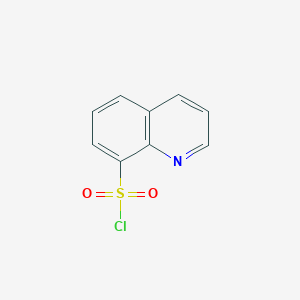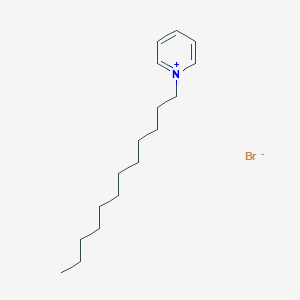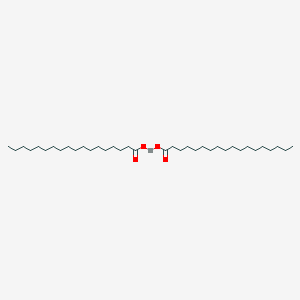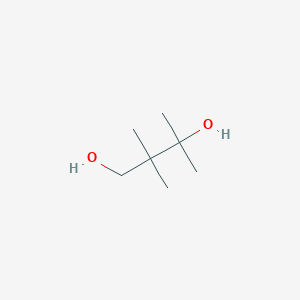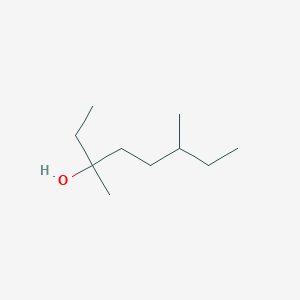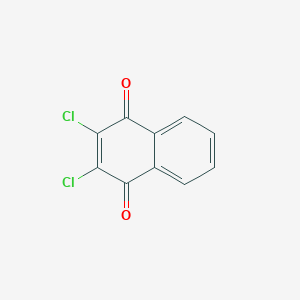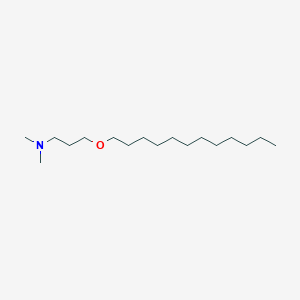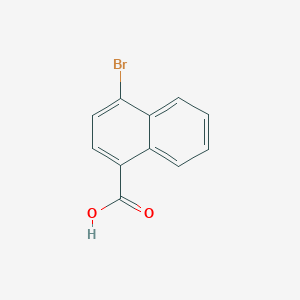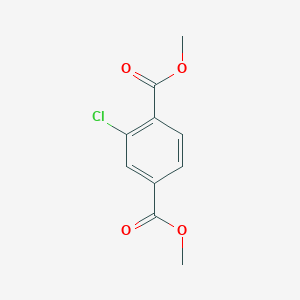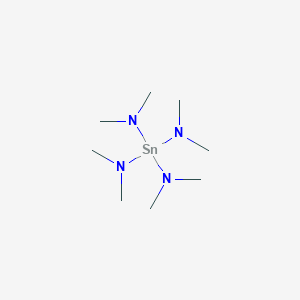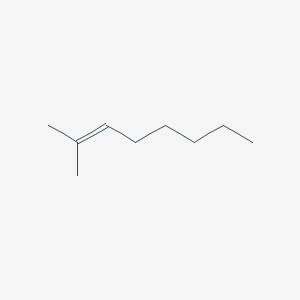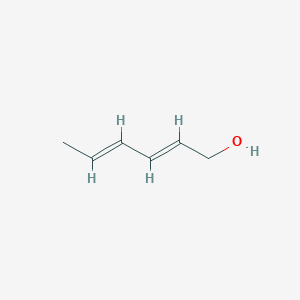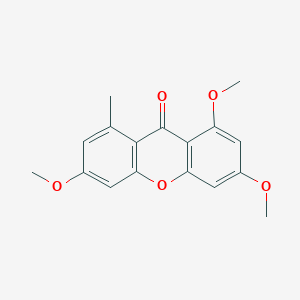
Ethylidencyclohexan
Übersicht
Beschreibung
Ethylidenecyclohexane is an organic compound with the molecular formula C8H14. It is a derivative of cyclohexane, where one of the hydrogen atoms is replaced by an ethylidene group (CH3-CH=). This compound is known for its unique structure and reactivity, making it a subject of interest in various chemical research and industrial applications .
Wissenschaftliche Forschungsanwendungen
Ethylidenecyclohexane has several applications in scientific research:
Chemistry: It is used as a substrate in various organic synthesis reactions, including Lewis-acid catalyzed reactions.
Biology: It serves as a model compound for studying enzyme-catalyzed oxidation reactions.
Medicine: Research on its derivatives has potential implications in drug development.
Wirkmechanismus
Target of Action
Ethylidenecyclohexane is a complex organic compound . More research is needed to identify its primary targets and their roles.
Mode of Action
It has been used as a substrate in Lewis-acid catalyzed reactions of azodicarboxylates with different alkenes . This suggests that it may interact with its targets through chemical reactions facilitated by Lewis acids.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethylidenecyclohexane is not readily available. Its impact on bioavailability is therefore unclear. More research is needed to outline the pharmacokinetics of Ethylidenecyclohexane .
Result of Action
It is known to be oxidized by purified ethylbenzene dehydrogenase , suggesting it may undergo oxidation reactions in certain environments.
Action Environment
It is known that Ethylidenecyclohexane can undergo oxidation reactions , suggesting that its action may be influenced by the presence of oxidizing agents in the environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylidenecyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylmagnesium bromide (Grignard reagent) followed by dehydration. The reaction proceeds as follows:
- Cyclohexanone reacts with ethylmagnesium bromide to form a tertiary alcohol.
- The tertiary alcohol undergoes dehydration to yield ethylidenecyclohexane.
Industrial Production Methods: In industrial settings, ethylidenecyclohexane can be produced through catalytic processes involving the dehydrogenation of ethylcyclohexane. This method typically employs metal catalysts such as platinum or palladium under high temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Ethylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other oxygenated products.
Reduction: Hydrogenation of ethylidenecyclohexane can yield ethylcyclohexane.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Ethylcyclohexane.
Substitution: Various substituted cyclohexane derivatives.
Vergleich Mit ähnlichen Verbindungen
Ethylidenecyclohexane can be compared with other similar compounds such as:
Ethylcyclohexane: Unlike ethylidenecyclohexane, ethylcyclohexane lacks the double bond and is less reactive in certain chemical reactions.
Methylenecyclohexane: This compound has a methylene group (CH2=) instead of an ethylidene group, leading to different reactivity patterns.
Cyclohexene: Cyclohexene has a single double bond within the ring structure, making it more prone to addition reactions compared to ethylidenecyclohexane.
The uniqueness of ethylidenecyclohexane lies in its ethylidene group, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
ethylidenecyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2H,3-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBOWYWUOUJKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143119 | |
| Record name | Cyclohexane, ethylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-64-1 | |
| Record name | Ethylidenecyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, ethylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylidenecyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, ethylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylidenecyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ethylidenecyclohexane often serves as a model substrate for studying reaction mechanisms, particularly in organic chemistry and catalysis. For example, it is used to investigate the mechanism of ozonolysis [, , , ] and as a starting material in acylation reactions using zeolite catalysts [, , ].
ANone:
ANone: Ethylidenecyclohexane helps researchers understand the intricacies of the Criegee mechanism in ozonolysis. Studies utilizing 14C labeling and 17O-NMR spectroscopy refuted the involvement of the Staudinger molozonide and confirmed that the ether bridge of the secondary ozonide originates from the carbonyl oxygen of the ozonide [, , ]. These studies confirmed that carbonyl-modified alkene ozonolysis proceeds via the Criegee mechanism.
ANone: Research shows that using ketones like cyclohexanone or pinacolone during the ozonolysis of ethylidenecyclohexane does not lead to Baeyer-Villiger oxidation products [, ]. Instead, cyclohexanone peroxides are the major products when the reaction occurs in cyclohexanone, suggesting ozonide formation isn't completely suppressed [].
ANone: Ethylidenecyclohexane acts as a valuable starting material for various syntheses. For instance, it can be transformed into 3-(1-cyclohexenyl)-2-butanone through acylation using environmentally friendly catalysts like HY and H-β zeolites [, , , ].
ANone: Utilizing zeolite catalysts like HY and H-β zeolites in the acylation of ethylidenecyclohexane offers an environmentally friendly alternative to conventional catalysts [, , , ]. These reactions can proceed at room temperature, showcasing the effectiveness of these catalysts.
ANone: The synthesis of (Z)-ethylidenecyclohexanes can be achieved through the Wittig olefination of 2-oxygenated cyclohexanones with ethylidenetriphenylphosphorane. This reaction exhibits high stereoselectivity, favoring the formation of the Z isomer [].
ANone: Yes, research on the anaerobic ethylbenzene dehydrogenase enzyme, responsible for the initial step of anaerobic ethylbenzene degradation, used ethylidenecyclohexane as a substrate []. This study revealed the enzyme's ability to oxidize non-aromatic hydrocarbons like ethylidenecyclohexane.
ANone: Yes, thermolysis studies under Very Low-Pressure Pyrolysis-Mass Spectrometry (VLPP-MS) conditions reveal that ethylidenecyclohexane primarily isomerizes to 5-methyl-hepta-1,5-diene. This intermediate further decomposes into allyl and 1,2-dimethylallyl radicals, highlighting the compound's thermal decomposition pathways [, ].
ANone: Yes, studies investigating the circular dichroism (CD) of the ethylidenecyclohexane system, specifically using (Z)- and (E)-3-ethylidene-5α-cholestanes, revealed the significant contribution of the conformationally rigid ethylidenecyclohexane unit to the CD spectra [, ].
ANone: Yes, researchers have explored the use of ethylidenecyclohexane derivatives in various synthetic endeavors. For instance, (±)-(Z)-2-(3β, 5α-dihydroxy-2-methylenecyclohexylidene) ethylidenecyclohexane was synthesized as part of efforts towards the synthesis of 1α-hydroxyvitamin D3 [].
ANone: Yes, the synthesis of optically active 1-t-butyl-4-ethylidenecyclohexane was achieved through a unique pathway involving CO2-elimination from a spirofused β-lactone, showcasing an alternative approach to this specific derivative [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



